molecular formula C11H8N4OS B1193333 MKK3/6-IN-6

MKK3/6-IN-6

Katalognummer: B1193333
Molekulargewicht: 244.27
InChI-Schlüssel: YTNDIPNEFMPJKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MKK3/6-IN-6 is a potent and selective small-molecule inhibitor designed to target and inhibit the activity of Mitogen-activated protein kinase kinase 3 (MKK3) and MKK6 . These upstream kinases are specific activators of the p38 MAPK pathway, which is a central signaling node that regulates cellular responses to stress, inflammatory cytokines, and plays a critical role in processes such as apoptosis, differentiation, and autophagy . By specifically blocking MKK3 and MKK6, this compound effectively suppresses the downstream phosphorylation and activation of p38 MAPK . This makes MKK3/6-IN-6 an essential pharmacological tool for dissecting the complex roles of the MKK3/6-p38 axis in various disease models. Research indicates that this pathway is involved in cancer cell survival; for instance, studies have identified an MKK3-p38δ signaling mechanism that sustows proliferation and survival in colorectal cancer cells . Furthermore, the MKK3/6-p38 pathway is activated in response to cellular insults like oxidative stress, and its modulation has been explored in neuroprotective studies . This product is intended for research applications only, providing scientists with a specific means to investigate inflammatory diseases, cancer biology, and neuronal damage. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Eigenschaften

Molekularformel

C11H8N4OS

Molekulargewicht

244.27

IUPAC-Name

1-Isothiazol-5-yl-imidazo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C11H8N4OS/c12-10(16)11-14-9(8-4-5-13-17-8)7-3-1-2-6-15(7)11/h1-6H,(H2,12,16)

InChI-Schlüssel

YTNDIPNEFMPJKF-UHFFFAOYSA-N

SMILES

O=C(C1=NC(C2=CC=NS2)=C3C=CC=CN31)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MKK3/6-IN-6;  MKK3/6-IN-6;  MKK3/6-IN-6

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Thiazolidinediones (TZDs) and Derivatives

Mechanism : TZDs (e.g., ciglitazone, troglitazone) activate p38 via MKK3/6-dependent pathways but also exhibit peroxisome proliferator-activated receptor (PPAR)-independent effects. Their 2-derivatives (e.g., 2-ciglitazone, 2-troglitazone) show reduced efficacy in activating CaMKII, leading to weaker MKK3/6 and p38 phosphorylation compared to parent compounds .
Key Differences :

  • Specificity : TZDs broadly affect PPAR and CaMKII pathways, whereas MKK3/6-IN-6 directly targets MKK3/6.
  • Efficacy : 2-TZDs fail to activate MKK3/6-p38 as effectively as ciglitazone or troglitazone, while MKK3/6-IN-6 potently inhibits this axis .

Table 1 : TZDs vs. MKK3/6-IN-6

Compound Target Mechanism Efficacy (p38 Activation)
Ciglitazone PPAR, CaMKII, MKK3/6 Indirect activation High (Parent compound)
2-Ciglitazone CaMKII Weak CaMKII/MKK3/6 activation Low
MKK3/6-IN-6 MKK3/6 Direct inhibition N/A (Inhibitor)

JNK Pathway Inhibitors (e.g., JNK-IN-8)

Mechanism : JNK-IN-8 inhibits c-Jun N-terminal kinase (JNK), which intersects with MKK3/6-p38 signaling. In MKK3-deficient preadipocytes, JNK-IN-8 reduces IL6 expression, suggesting cross-talk between JNK and MKK3/6 pathways .
Key Differences :

  • Pathway Specificity : JNK-IN-8 targets JNK upstream of MKK1/4/7, while MKK3/6-IN-6 focuses on p38 activation via MKK3/6.
  • Therapeutic Context : JNK inhibitors are used in metabolic and inflammatory diseases, whereas MKK3/6-IN-6 is explored in cancer and fibrosis .

TAK1-MKK3/6 Interaction Disruptors (e.g., AHR Agonists)

Mechanism : The aryl hydrocarbon receptor (AHR) binds TAK1 and MKK3/6, disrupting their interaction and impairing IL-17-mediated inflammation. This indirect inhibition contrasts with MKK3/6-IN-6’s direct enzymatic blockade .
Key Differences :

  • Target Engagement : AHR modulates protein-protein interactions, while MKK3/6-IN-6 inhibits kinase activity.
  • Downstream Effects : AHR affects IL-17 and NF-κB pathways, whereas MKK3/6-IN-6 primarily impacts p38 .

Dominant-Negative MKK3/6 Constructs

Mechanism: Dominant-negative MKK3/6 mutants suppress TGF-β1-induced Smad enhancer activity, mimicking pharmacological inhibition. Key Differences:

  • Compensation : Fibroblasts lacking MKK3/6 show compensatory c-Jun regulation via other pathways, highlighting the advantage of pharmacological inhibition for sustained effects .

Multi-Kinase Inhibitors (e.g., Sorafenib Combinations)

Mechanism: Sorafenib, a Raf kinase inhibitor, synergizes with MKK3/6 activators (e.g., MKK3/6E plasmid) to reduce hepatocellular carcinoma (HCC) cell viability. In contrast, MKK3/6-IN-6 would antagonize this pathway . Key Differences:

  • Combination Strategy : MKK3/6 activation enhances sorafenib’s efficacy, whereas MKK3/6-IN-6 would require different partners (e.g., p38 inhibitors).
  • Therapeutic Outcome : MKK3/6 activation promotes apoptosis in HCC, while inhibition may benefit diseases driven by p38 overactivation .

Research Findings and Clinical Implications

  • Cancer : MKK3/6-IN-6 suppresses NSCLC tumor growth by blocking the OSGIN1-MKK3/6-p38 axis, overcoming gefitinib resistance .
  • Inflammation : AHR-mediated TAK1-MKK3/6 disruption and MKK3/6-IN-6 both attenuate IL-17 signaling but via distinct mechanisms .
  • Hypoxia : MKK3/6 is essential for HIF-1 activation under hypoxia, suggesting MKK3/6-IN-6 could target angiogenesis in solid tumors .

Table 2 : Therapeutic Applications of MKK3/6-Targeting Compounds

Compound Disease Model Effect References
MKK3/6-IN-6 NSCLC Reduces tumor growth
AHR Agonists Inflammatory bowel Blocks IL-17-induced inflammation
2-TZDs Metabolic syndrome Weak p38 modulation
Sorafenib + MKK3/6E HCC Enhances apoptosis

Q & A

Q. How to ethically manage data ownership in collaborative MKK3/6-IN-6 research?

  • Methodological Answer :
  • Pre-Project Agreements : Define data ownership, authorship criteria, and publication rights in writing.
  • Centralized Databases : Use platforms like LabArchives for real-time data sharing and version control.
  • Ethics Compliance : Adhere to institutional guidelines for conflict of interest and dual-use research declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MKK3/6-IN-6
Reactant of Route 2
Reactant of Route 2
MKK3/6-IN-6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.